molecular formula C12H16O4 B1618838 3-Tert-butyl-2-hydroxy-5-methoxybenzoic acid CAS No. 6291-15-2

3-Tert-butyl-2-hydroxy-5-methoxybenzoic acid

Cat. No.: B1618838
CAS No.: 6291-15-2
M. Wt: 224.25 g/mol
InChI Key: XDEGFEIFKRWJQI-UHFFFAOYSA-N
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Description

3-Tert-butyl-2-hydroxy-5-methoxybenzoic acid is an organic compound with the molecular formula C12H16O4 It is a derivative of benzoic acid, featuring a tert-butyl group, a hydroxyl group, and a methoxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Tert-butyl-2-hydroxy-5-methoxybenzoic acid can be achieved through several methods. One common approach involves the alkylation of 2-hydroxy-5-methoxybenzoic acid with tert-butyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-Tert-butyl-2-hydroxy-5-methoxybenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

3-Tert-butyl-2-hydroxy-5-methoxybenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-Tert-butyl-2-hydroxy-5-methoxybenzoic acid exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to the ability of the hydroxyl group to scavenge free radicals and prevent oxidative damage. Additionally, the compound may interact with enzymes and receptors involved in inflammatory and cancer pathways, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-3-methoxybenzoic acid: Similar structure but lacks the tert-butyl group.

    3-Tert-butyl-2-hydroxy-5-methylbenzoic acid: Similar structure but has a methyl group instead of a methoxy group.

    3-Tert-butyl-2-hydroxybenzoic acid: Lacks the methoxy group.

Uniqueness

The presence of both the tert-butyl and methoxy groups in 3-Tert-butyl-2-hydroxy-5-methoxybenzoic acid imparts unique chemical properties, such as increased lipophilicity and steric hindrance, which can influence its reactivity and biological activity compared to similar compounds .

Properties

IUPAC Name

3-tert-butyl-2-hydroxy-5-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O4/c1-12(2,3)9-6-7(16-4)5-8(10(9)13)11(14)15/h5-6,13H,1-4H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDEGFEIFKRWJQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00277816
Record name 3-tert-butyl-2-hydroxy-5-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00277816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6291-15-2
Record name NSC4332
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4332
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-tert-butyl-2-hydroxy-5-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00277816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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